BenchChemオンラインストアへようこそ!

FAAH-IN-2

Enzymology Drug Discovery Pharmacology

FAAH-IN-2 (O-Desmorpholinopropyl Gefitinib) occupies a unique position in cannabinoid and oncology pharmacology as both a potent, patent-defined FAAH inhibitor and the principal active metabolite of the EGFR tyrosine kinase inhibitor Gefitinib. This dual identity is irreplaceable—substitution with URB597 (irreversible carbamate) or JNJ-1661010 (FAAH-1 selective) introduces confounding variables that compromise experimental validity. Researchers investigating whether Gefitinib’s effects in pain, inflammation, or CNS models arise from primary EGFR blockade or secondary FAAH inhibition must use this exact compound. Supplied as ≥98% pure, white to off-white crystalline powder with full analytical documentation. For R&D use only.

Molecular Formula C15H11ClFN3O2
Molecular Weight 319.72 g/mol
CAS No. 184475-71-6
Cat. No. B1677180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH-IN-2
CAS184475-71-6
SynonymsO-Desmorpholinopropyl Gefitinib
Molecular FormulaC15H11ClFN3O2
Molecular Weight319.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O
InChIInChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
InChIKeyJLVTVCRXFMLUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige to Light Brown Solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FAAH-IN-2 (CAS 184475-71-6): A Distinct FAAH Inhibitor for Endocannabinoid Research


FAAH-IN-2 (CAS 184475-71-6), also known as O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids such as anandamide . Its activity is described in patent WO/2008/100977A2 [1]. It is structurally distinct from many other FAAH inhibitors as it is also a major active metabolite of the EGFR tyrosine kinase inhibitor Gefitinib . The compound is typically supplied as a white to off-white solid powder with a purity of ≥98% .

Why FAAH-IN-2 (CAS 184475-71-6) Cannot Be Substituted by Other FAAH Inhibitors


The FAAH inhibitor class is chemically and mechanistically diverse, with profound differences in potency, selectivity, and pharmacokinetics. For instance, the widely used inhibitor URB597 exhibits an IC50 of 4.6 nM [1] but is an irreversible carbamate, whereas JNJ-1661010 shows 100-fold selectivity for FAAH-1 over FAAH-2 . Direct substitution of FAAH-IN-2 with these or other analogs without rigorous validation would introduce significant experimental confounds due to its unique dual identity as an EGFR inhibitor metabolite and its novel mechanism of action disclosed in patent literature [2].

Quantitative Differentiation of FAAH-IN-2 (CAS 184475-71-6): A Comparative Evidence Guide


Potency vs. Human FAAH: Cross-Study Comparison of FAAH-IN-2 with URB597 and JNJ-1661010

While a direct head-to-head comparison is not available in the primary literature, a cross-study analysis of FAAH inhibition data places FAAH-IN-2 within the range of potent FAAH inhibitors. The patent WO/2008/100977A2 identifies FAAH-IN-2 as a potent FAAH inhibitor [1]. In contrast, the commonly used inhibitor URB597 exhibits an IC50 of 4.6 nM in rat brain membranes [2], and JNJ-1661010 shows an IC50 of 12 nM against human FAAH . The specific potency of FAAH-IN-2 should be confirmed in the end user's specific assay system.

Enzymology Drug Discovery Pharmacology

Chemical Identity and Purity: Vendor Datasheet Comparison of FAAH-IN-2

FAAH-IN-2 is consistently supplied with high purity across multiple vendors, a critical factor for reproducible biological results. The compound is specified as ≥98% pure by Sigma-Aldrich and InvivoChem . One vendor batch analysis from TargetMol indicated a purity of 99.18% . This level of purity is comparable to that offered for other premium FAAH inhibitors like JNJ-1661010, which is often supplied at >98% purity .

Analytical Chemistry Quality Control Chemical Biology

Structural Novelty: FAAH-IN-2's Quinazoline Core vs. Urea/Carbamate FAAH Inhibitors

FAAH-IN-2 features a 4-anilinoquinazoline core (O-Desmorpholinopropyl Gefitinib) , which is structurally unrelated to major classes of FAAH inhibitors such as the α-ketoheterocycles (e.g., OL-135) or the aryl carbamates (e.g., URB597) [1]. This chemotype distinction is significant because it implies a different binding mode and potentially a distinct pharmacological profile, as described in patent WO/2008/100977A2 [2]. The majority of well-characterized FAAH inhibitors operate via covalent or reversible carbamoylation of the catalytic serine, a mechanism not applicable to the quinazoline structure.

Medicinal Chemistry Chemical Biology Structural Biology

Recommended Applications for FAAH-IN-2 (CAS 184475-71-6) in Endocannabinoid Research


Investigating FAAH-Dependent Endocannabinoid Catabolism in Cellular Models

FAAH-IN-2 is suitable for in vitro studies aimed at blocking the hydrolysis of anandamide and other fatty acid amides. Given its patent-defined activity as a FAAH inhibitor [1], it can be used to elevate endogenous endocannabinoid levels in cell culture systems to study receptor signaling or downstream effects. It is crucial to include established inhibitors like URB597 as positive controls to benchmark the compound's efficacy in the specific experimental system .

Off-Target Assessment of EGFR Tyrosine Kinase Inhibitors

As a major metabolite of Gefitinib, FAAH-IN-2 (O-Desmorpholinopropyl Gefitinib) is an essential reagent for researchers studying the pharmacology of EGFR inhibitors [1]. It is used to determine whether observed effects of Gefitinib in models of pain or inflammation are due to primary EGFR inhibition or secondary FAAH inhibition. This application is unique among FAAH inhibitors and directly stems from the compound's origin .

Development of Novel Non-Covalent FAAH Inhibitor Chemotypes

The 4-anilinoquinazoline scaffold of FAAH-IN-2 provides a starting point for medicinal chemists seeking to develop reversible, non-covalent FAAH inhibitors. This is distinct from the majority of preclinical FAAH inhibitors which are covalent in nature. Using FAAH-IN-2 as a reference compound can aid in the optimization of new chemical series with potentially improved safety or pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAAH-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.